2-Bromo-N-methylisonicotinamide
Übersicht
Beschreibung
2-Bromo-N-methylisonicotinamide is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of isonicotinamide, where a bromine atom is substituted at the second position of the pyridine ring, and a methyl group is attached to the nitrogen atom of the amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-methylisonicotinamide typically involves the bromination of N-methylisonicotinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-N-methylisonicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-methylisonicotinamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Oxidation: Performed in aqueous or organic solvents with appropriate oxidizing agents.
Major Products:
Nucleophilic Substitution: Produces substituted isonicotinamides.
Reduction: Yields N-methylisonicotinamide.
Oxidation: Forms carboxylic acids or aldehydes depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-methylisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methyl group on the amide nitrogen can influence the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromoisonicotinamide: Lacks the methyl group on the amide nitrogen, which can affect its reactivity and binding properties.
N-Methylisonicotinamide: Does not have the bromine atom, resulting in different chemical reactivity and biological activity.
2-Bromo-N-methoxyisonicotinamide: Contains a methoxy group instead of a methyl group, altering its chemical and biological properties.
Uniqueness: 2-Bromo-N-methylisonicotinamide is unique due to the presence of both the bromine atom and the methyl group, which together influence its chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Biologische Aktivität
2-Bromo-N-methylisonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and bacterial infections. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a derivative of isonicotinamide, characterized by the presence of a bromine atom at the 2-position and a methyl group at the nitrogen atom. This modification enhances its biological activity compared to its parent compound. The compound is primarily studied for its inhibitory effects on beta-secretase enzymes (BACE), which are implicated in the pathogenesis of Alzheimer's disease (AD).
The primary mechanism through which this compound exerts its effects is via the inhibition of BACE enzymes, specifically BACE1 and BACE2. By inhibiting these enzymes, the compound reduces the production of beta-amyloid peptides, which are associated with plaque formation in AD. This inhibition is crucial as it may lead to decreased neurotoxicity and improved cognitive function in affected individuals.
Inhibition of Beta-Secretase Enzymes
Research has demonstrated that this compound effectively inhibits BACE activity. A study indicated that this compound significantly reduced beta-amyloid production in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease . The following table summarizes key findings related to its biological activity:
Antibacterial Properties
In addition to its neuroprotective effects, this compound has demonstrated antibacterial activity. It was found to be effective against Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections. The compound's mechanism likely involves disruption of bacterial cell processes, although specific pathways require further investigation.
Case Studies and Clinical Relevance
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease : In preclinical models, administration of this compound led to improved cognitive function and reduced amyloid plaque deposition. These findings support its role as a candidate for AD therapy.
- Tuberculosis Treatment : Clinical observations noted that patients treated with compounds exhibiting similar structures showed reduced bacterial load and improved clinical outcomes, suggesting a promising avenue for further exploration with this compound.
Eigenschaften
IUPAC Name |
2-bromo-N-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTGUQFOXREDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376241 | |
Record name | 2-BROMO-N-METHYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-01-3 | |
Record name | 2-BROMO-N-METHYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-N-methylisonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.